molecular formula C9H8Cl2O3 B2560155 3-(2,3-Dichlorophenoxy)propanoic acid CAS No. 7170-58-3

3-(2,3-Dichlorophenoxy)propanoic acid

Cat. No.: B2560155
CAS No.: 7170-58-3
M. Wt: 235.06
InChI Key: CRNLCJQJWPINRV-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenoxy)propanoic acid: is an organic compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.06 g/mol It is a chlorophenoxy acid derivative, commonly used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dichlorophenoxy)propanoic acid typically involves the reaction of 2,3-dichlorophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2,3-dichlorophenol attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dichlorophenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(2,3-Dichlorophenoxy)propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Properties

IUPAC Name

3-(2,3-dichlorophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c10-6-2-1-3-7(9(6)11)14-5-4-8(12)13/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNLCJQJWPINRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201339779
Record name 3-(2,3-Dichlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7170-58-3
Record name 3-(2,3-Dichlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.4 g (0.01 mol) of Sodium hydroxide was dissolved in 4 ml of water. To this stirred solution was added 1.63 g (0.01 mol) of 2,3-dichloro phenol was added. Once the solid had dissolved the alkaline solution was kept stirring at 100 C for 1 hour. After that β-propiolactone 0.72 g (0.628 ml, 0.01 mol) was added slowly in drops for 5 minutes. The reaction mixture was further continued heating for 12 h. The reaction mixture was cooled to room temperature and water 10 ml was added. This diluted mixture was acidified by the addition of Con. HCl. The product was extracted twice with diethyl ether (20 ml). The ether layer was then washed with 10% Sodium bicarbonate. The aqueous layer was acidified to pH=2. The precipitated solid was filtered and dried to afford the required product 3-(2,3-dichlorophenoxy)propanoic acid.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step Two
Quantity
0.628 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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